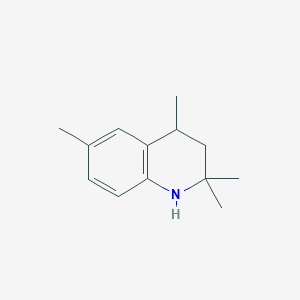

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline

Description

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a substituted tetrahydroquinoline (THQ) derivative characterized by four methyl groups at positions 2, 2, 4, and 6 of the heterocyclic ring. This structural motif confers unique steric and electronic properties, making it valuable in synthetic chemistry and industrial applications. TMTHQ is synthesized via photoaddition reactions; for instance, photolysis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline in water or methanol yields 4-hydroxy- or 4-methoxy-TMTHQ derivatives, respectively .

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-7,10,14H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQCFTHAGHLACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of this compound with suitable reagents to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities:

The compound and its derivatives have been investigated for their potential therapeutic effects. Notably:

- Cholesterol Regulation: Tetrahydroquinoline derivatives exhibit inhibitory activity against cholesteryl ester transfer protein (CETP), which is crucial for managing cholesterol levels in the body. These compounds help increase high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) cholesterol, making them promising candidates for treating arteriosclerotic diseases and hyperlipidemia .

- Anticancer Properties: Research has demonstrated that 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline derivatives show antiproliferative activity against various cancer cell lines. A study synthesized a library of 8-substituted tetrahydroquinolines and tested them against human cancer cells such as HeLa and HT-29. The results indicated significant activity in inhibiting cell proliferation .

- Anti-inflammatory Effects: Some derivatives possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis and asthma. Their mechanism may involve modulation of specific molecular targets involved in inflammatory pathways.

Synthetic Organic Chemistry

Synthesis of Complex Molecules:

The compound serves as a valuable building block in the synthesis of various heterocyclic compounds. Its structural features allow for:

- C-H Activation Reactions: Recent advancements in synthetic methodologies highlight the use of copper-mediated C-H activation to synthesize substituted tetrahydroquinolines. This approach enables the formation of complex nitrogen-containing heterocycles without the need for halogenated starting materials .

- Diastereoselective Synthesis: The compound has been utilized in highly diastereoselective reactions to produce tetrahydroquinoline derivatives with high yields and selectivity. Such methodologies are crucial for developing new pharmaceuticals with improved efficacy and reduced side effects .

Material Science

Industrial Applications:

In addition to its medicinal uses, this compound is applied in material science:

- Antioxidants and Stabilizers: The compound is utilized in the production of antioxidants and stabilizers for rubber and plastics. Its ability to scavenge free radicals helps enhance the durability and longevity of these materials.

Case Studies

Mechanism of Action

The mechanism by which 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and apoptosis.

Pathways Involved: It can modulate antioxidant defense systems, enhance chaperone activity, and suppress apoptotic pathways.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : TMTHQ’s 2,2,4,6-tetramethyl substitution creates significant steric hindrance, reducing reactivity in lithiation or oxidation compared to less substituted analogs (e.g., 7-hydroxy-THQ) .

- Functionalization : TMTHQ’s 7-position is a common site for derivatization (e.g., pyrimidinyl or triazolopyrimidinyl groups), enabling tailored bioactivity . In contrast, 3,4-diaryl-THQs prioritize aromatic substituents for anticancer applications .

Key Observations :

- Bioavailability: TMTHQ derivatives often require functionalization (e.g., morpholinylacetyl groups) to enhance solubility and efficacy , whereas N-substituted analogs (e.g., compound 47) achieve high oral bioavailability through optimized alkylamino side chains .

- Therapeutic Scope : TMTHQ’s applications are expanding into antimicrobial and anticancer domains, while simpler THQs (e.g., 2-methyl-5-hydroxy-THQ) remain confined to analgesic roles .

Physicochemical Properties and Stability

- Oxidation Resistance: TMTHQ’s methyl groups impede oxidation to quinoline compared to unsubstituted THQ, which readily dehydrogenates under catalytic conditions .

- Solvent Interactions: Photolysis of TMTHQ in polar solvents (water/methanol) yields stable hydroxy or methoxy adducts, whereas less substituted THQs undergo fragmentation or polymerization .

- Thermal Stability : Bulky substituents in TMTHQ enhance thermal stability, making it suitable for high-temperature industrial applications (e.g., lubricant antioxidants) .

Key Observations :

- TMTHQ’s methyl groups improve performance in extreme environments (e.g., automotive lubricants), whereas 7-hydroxy-THQ is preferred in dyes due to its conjugated π-system .

Biological Activity

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H19N

- Molecular Weight : 217.31 g/mol

- Structure : TMTHQ features a quinoline core with multiple methyl substitutions that enhance its lipophilicity and biological activity.

Antioxidant Activity

TMTHQ has been identified as a potent antioxidant. Studies indicate that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly relevant in preventing cellular damage associated with chronic diseases.

Anticancer Properties

Recent research highlights TMTHQ's potential in cancer therapy:

- Mechanism of Action : TMTHQ exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to interfere with the NF-κB signaling pathway, which is crucial for cancer cell survival.

- Case Study : In vitro studies demonstrated that TMTHQ derivatives significantly inhibited the growth of human cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Effects

TMTHQ has shown promise in modulating inflammatory responses:

- Mechanism : It inhibits pro-inflammatory cytokines and enzymes like COX-2 and iNOS, which are often upregulated in inflammatory conditions.

- Research Findings : In models of acute inflammation, TMTHQ reduced edema and inflammatory markers significantly compared to control groups .

Comparative Biological Activity Table

| Compound | Antioxidant Activity | Anticancer Activity (IC50) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | 10–30 µM | Significant reduction |

| 8-Hydroxyquinoline | Moderate | 20–40 µM | Moderate |

| 2-Methylquinoline | Low | >50 µM | Minimal |

The biological activities of TMTHQ can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : TMTHQ acts as an inhibitor of several kinases involved in cancer progression and inflammation.

- Gene Expression Modulation : It influences the expression of genes related to apoptosis and cell cycle regulation.

Research Findings

- A study demonstrated that TMTHQ derivatives showed a significant inhibition of LPS-induced NF-κB transcriptional activity, highlighting their potential in treating inflammatory diseases .

- Another investigation found that TMTHQ exhibited high antioxidant capacity comparable to established antioxidants like ascorbic acid .

Q & A

Basic: What are the common synthetic routes for 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence the choice of methodology?

Methodological Answer:

Synthesis typically involves cyclization of N-substituted precursors (e.g., via intramolecular electrophilic aromatic substitution) or condensation of amines with carbonyl compounds. Substituent steric and electronic effects dictate reaction pathways: bulky groups (e.g., 2,4,6-trimethyl) may require Brønsted acid catalysis to stabilize intermediates, while electron-donating groups favor cyclization at lower temperatures . For example, bulky substituents at the 2- and 6-positions may necessitate prolonged heating or high-pressure conditions to overcome steric hindrance .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing stereoisomers of this compound?

Methodological Answer:

Contradictions in NMR or X-ray data often arise from dynamic stereochemistry or crystal-packing effects. To resolve these:

- Use NOESY/ROESY NMR to identify spatial proximity of methyl groups and confirm chair/half-chair conformations.

- Perform single-crystal X-ray diffraction to unambiguously assign stereochemistry and compare with computational models (e.g., DFT-optimized structures) .

- Apply HPLC with chiral stationary phases to separate enantiomers and quantify enantiomeric excess .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign methyl group resonances (δ 1.2–1.5 ppm for axial methyls) and verify tetrahydroquinoline ring saturation.

- HPLC-MS : Confirm molecular weight (C13H19N, MW 189.3) and detect impurities (<1% by area normalization).

- Differential Scanning Calorimetry (DSC) : Assess thermal stability (e.g., decomposition >200°C) and polymorphic forms .

Advanced: What strategies are effective for achieving enantioselective synthesis of this compound?

Methodological Answer:

- Brønsted Acid Catalysis : Use chiral phosphoric acids (e.g., TRIP) in transfer hydrogenation to induce axial chirality, achieving >90% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Employ palladium catalysts with chiral ligands to isomerize intermediates and favor a single enantiomer.

- Asymmetric Organocatalysis : Utilize proline-derived catalysts for Pictet-Spengler-type cyclizations, optimizing solvent polarity (e.g., toluene vs. DCM) to enhance selectivity .

Basic: What are the key considerations in designing experiments to study the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Prioritize enzyme inhibition (e.g., cytochrome P450) or receptor binding (e.g., serotonin receptors) based on structural analogs. Use dose-response curves (IC50/EC50) to quantify potency.

- Cytotoxicity Screening : Test in HEK-293 or HepG2 cells to rule out nonspecific toxicity (MTT assay).

- SAR Studies : Modify methyl group positions to correlate steric effects with activity. For example, 4-methyl substitution may enhance lipophilicity and membrane permeability .

Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound under varying conditions?

Methodological Answer:

- DFT Calculations : Model transition states for cyclization reactions (e.g., B3LYP/6-31G*) to predict activation energies and regioselectivity.

- Molecular Dynamics (MD) Simulations : Study solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics and intermediate stabilization.

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for different conformers to identify the most stable isomer under ambient conditions .

Basic: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification : Remove diastereomers or byproducts (e.g., over-reduced analogs) via column chromatography or recrystallization.

- Yield Optimization : Adjust stoichiometry (e.g., excess amine precursor) and use flow chemistry to improve reproducibility at multi-gram scales .

Advanced: How can researchers address discrepancies between theoretical and experimental data in the UV-Vis spectra of this compound?

Methodological Answer:

- TD-DFT Modeling : Simulate electronic transitions (e.g., π→π* or n→π*) and compare with experimental λmax values. Adjust for solvent effects (PCM model).

- Aggregation Studies : Dilute samples to eliminate self-association artifacts (e.g., dimer formation) that red-shift absorption bands.

- Vibrational Coupling : Use Raman spectroscopy to confirm ground-state geometries and rule out Franck-Condon distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.